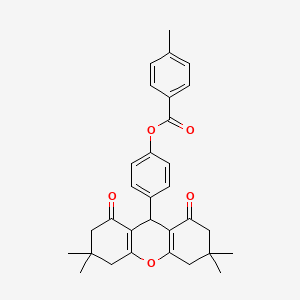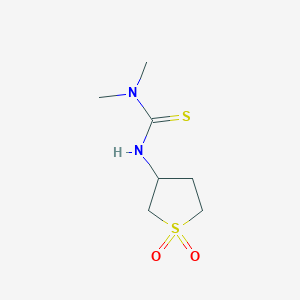![molecular formula C19H11BrClNO2 B11606599 (3Z)-5-bromo-3-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11606599.png)
(3Z)-5-bromo-3-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-5-BROMO-3-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a chlorophenyl group attached to a furan ring, and a methylene bridge connecting the furan ring to the indole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-5-BROMO-3-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves a multi-step process:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Furan Ring Formation: The furan ring is synthesized separately by reacting 2-chlorobenzaldehyde with a suitable diene in a Diels-Alder reaction.
Methylene Bridge Formation: The final step involves the formation of the methylene bridge by reacting the brominated indole with the furan derivative under basic conditions, typically using a strong base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen and the furan ring. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can target the carbonyl group in the indole ring, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom at the 5th position is a reactive site for nucleophilic substitution reactions. Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used to introduce various substituents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products:
Oxidation: Formation of indole N-oxides and furan epoxides.
Reduction: Formation of dihydroindole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine:
Pharmacology: The compound has potential as a lead molecule in drug discovery, particularly for targeting neurological disorders and cancer.
Biological Probes: It can be used as a fluorescent probe for studying biological processes due to its potential fluorescence properties.
Industry:
Agriculture: The compound can be explored for its potential use as a pesticide or herbicide.
Polymer Science: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of (3Z)-5-BROMO-3-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in signal transduction pathways, such as kinases or G-protein coupled receptors (GPCRs).
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and neurotransmission, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
(3Z)-5-BROMO-3-{[5-(2-CHLOROPHENYL)THIOPHEN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE: Similar structure but with a thiophene ring instead of a furan ring.
(3Z)-5-BROMO-3-{[5-(2-CHLOROPHENYL)PYRIDIN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness:
Structural Features: The presence of both a bromine atom and a chlorophenyl-furan moiety makes it unique compared to other indole derivatives.
Reactivity: The combination of these functional groups provides a unique reactivity profile, allowing for diverse chemical transformations.
This detailed article provides a comprehensive overview of (3Z)-5-BROMO-3-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H11BrClNO2 |
|---|---|
Molecular Weight |
400.7 g/mol |
IUPAC Name |
(3Z)-5-bromo-3-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C19H11BrClNO2/c20-11-5-7-17-14(9-11)15(19(23)22-17)10-12-6-8-18(24-12)13-3-1-2-4-16(13)21/h1-10H,(H,22,23)/b15-10- |
InChI Key |
CSXMCDRWTDKYNW-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C4=C(C=CC(=C4)Br)NC3=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{5-[7-acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]furan-2-yl}benzoate](/img/structure/B11606520.png)
![{(2E)-4-oxo-2-[(2E)-(4-propoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11606522.png)

![(4E)-4-{2-[(3-chlorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11606532.png)
![(3Z)-3-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11606533.png)
![2-{(E)-2-[3-(benzyloxy)phenyl]ethenyl}quinolin-8-ol](/img/structure/B11606535.png)
![(5E)-5-(3,4-diethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11606538.png)

![6-imino-13-methyl-2-oxo-N-prop-2-enyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11606542.png)
![2-{4-[(4-{3-[(1-Hydroxy-2-methylpropan-2-yl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenoxy}acetamide](/img/structure/B11606553.png)
![N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-methylaniline](/img/structure/B11606555.png)
![6-imino-11-methyl-2-oxo-7-propyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11606566.png)
![1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(2,4-dimethoxyphenyl)guanidine](/img/structure/B11606587.png)
![2-{4-[(4-{3-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenoxy}-N-methylacetamide](/img/structure/B11606595.png)
